molecular formula C12H21NO4 B13327745 tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate

tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate

Katalognummer: B13327745
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: SBMDEKCRRYZYFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate: is a spirocyclic compound that has garnered interest in the field of chemical synthesis and drug discovery. This compound is characterized by its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-hydroxy-5-oxaspiro[3The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a unique scaffold for the development of new compounds .

Biology and Medicine: Its unique structure allows for the exploration of new chemical spaces, which can lead to the identification of novel therapeutic agents .

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and materials .

Wirkmechanismus

The mechanism of action of tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique interactions with enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate is unique due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination provides a versatile scaffold for chemical synthesis and drug discovery, allowing for the exploration of new chemical spaces and the development of novel compounds .

Eigenschaften

Molekularformel

C12H21NO4

Molekulargewicht

243.30 g/mol

IUPAC-Name

tert-butyl N-(8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-12(7-8)9(14)4-5-16-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)

InChI-Schlüssel

SBMDEKCRRYZYFM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C(CCO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.